molecular formula C17H15N3O2S B2825927 N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 941985-30-4

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2825927
CAS No.: 941985-30-4
M. Wt: 325.39
InChI Key: CLTNSOXNQQNESF-UHFFFAOYSA-N
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Description

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a compound belonging to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl mercaptan with a hydrazide derivative in the presence of carbon disulfide, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Properties

IUPAC Name

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(14-9-5-2-6-10-14)18-11-15-19-20-17(22-15)23-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTNSOXNQQNESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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